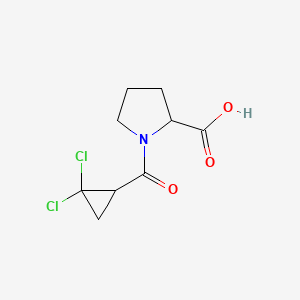![molecular formula C18H23ClN2O2 B7632471 2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Fura-2, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
Fura-2 works by binding to calcium ions and undergoing a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the concentration of calcium ions present in the sample, allowing researchers to measure changes in calcium levels over time.
Biochemical and physiological effects:
Fura-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling pathways in neurons, muscle cells, and other cell types, and it has been implicated in the regulation of various cellular processes, including gene expression, protein synthesis, and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Fura-2 in lab experiments is its high sensitivity and specificity for calcium ions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, Fura-2 does have some limitations, including its potential toxicity to cells and its tendency to photobleach over time.
Zukünftige Richtungen
There are many potential future directions for research involving Fura-2. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity, reduced toxicity, and longer half-life. Another area of interest is the application of Fura-2 in the study of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is ongoing research into the use of Fura-2 as a tool for drug discovery and development, with the goal of identifying new compounds that can modulate calcium signaling pathways in a therapeutic manner.
Synthesemethoden
The synthesis of Fura-2 involves several steps, including the reaction of 2-methyl-4-piperidone with furan-2-carboxaldehyde, followed by the addition of an amine group and the subsequent formation of the hydrochloride salt. This process has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Fura-2 has been widely used as a fluorescent calcium indicator in scientific research. Its ability to bind to calcium ions and emit fluorescence upon excitation has made it a valuable tool for studying the role of calcium in various biological processes. It has been used to study calcium signaling in neurons, muscle cells, and other cell types, as well as to investigate the effects of various drugs on calcium signaling pathways.
Eigenschaften
IUPAC Name |
2-amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-13-9-10-20(15(12-13)16-8-5-11-22-16)18(21)17(19)14-6-3-2-4-7-14;/h2-8,11,13,15,17H,9-10,12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPBXGGWOIFYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=CO2)C(=O)C(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)




![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)


